molecular formula C23H32INO2 B14692655 N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide CAS No. 29810-82-0

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide

Katalognummer: B14692655
CAS-Nummer: 29810-82-0
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: AZJUIOMBUXFLOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is a complex organic compound with the molecular formula C23H32INO2 and a molecular weight of 481.418 g/mol This compound features a naphthalene core substituted with a dodecyl chain, a hydroxy group, an iodine atom, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide typically involves multiple steps, starting from the naphthalene core. One common method includes the iodination of naphthalene followed by the introduction of the hydroxy and carboxamide groups. The dodecyl chain is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution of the iodine atom can yield various substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The presence of the carboxamide group allows it to form hydrogen bonds with these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, potentially leading to more potent biological effects .

Eigenschaften

CAS-Nummer

29810-82-0

Molekularformel

C23H32INO2

Molekulargewicht

481.4 g/mol

IUPAC-Name

N-dodecyl-1-hydroxy-4-iodonaphthalene-2-carboxamide

InChI

InChI=1S/C23H32INO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27)

InChI-Schlüssel

AZJUIOMBUXFLOT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.